

A Comparative Spectroscopic Analysis of Ochnaflavone and its Tetrahydro Derivatives

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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydroochnaflavone

Cat. No.: B12436400

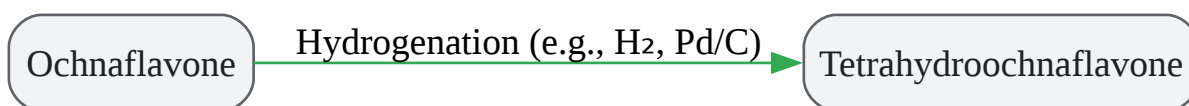
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic distinctions between the biflavonoid ochnaflavone and its reduced tetrahydro derivatives. This guide provides a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data, supported by detailed experimental protocols.

This publication aims to serve as a practical resource for the identification and characterization of ochnaflavone and its tetrahydro analogs. The reduction of the C2-C3 double bonds in the flavanone rings to form tetrahydro derivatives induces significant changes in the electronic and structural properties of the molecule. These alterations are directly observable through various spectroscopic techniques, providing clear markers for differentiation.

Chemical Transformation

The hydrogenation of ochnaflavone yields its tetrahydro derivatives, a process that saturates the α,β -unsaturated ketone system within the C-rings of the flavone moieties. This structural change is the primary reason for the observed differences in the spectroscopic data.



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Caption: Conversion of Ochnaflavone to Tetrahydroochnaflavone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ochnaflavone and its tetrahydro derivatives. The data presented is a compilation from various literature sources.

Table 1: UV-Visible Spectroscopy Data

Compound	Solvent	λ_{max} (nm)
Ochnaflavone	Methanol	~270, ~335
Tetrahydroochnaflavone	Methanol	Shorter wavelength shifts expected

Note: Specific λ_{max} values for tetrahydroochnaflavone are not readily available in compiled sources but are expected to shift to shorter wavelengths (hypsochromic shift) due to the disruption of the conjugated system in the C-ring.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Ochnaflavone (cm^{-1})	Tetrahydroochnaflavone (cm^{-1})	Assignment
O-H stretch	~3400 (broad)	~3400 (broad)	Phenolic hydroxyl groups
C=O stretch (C4-keto)	~1655	~1680	Carbonyl group
C=C stretch (aromatic)	~1610, ~1580	~1610, ~1580	Aromatic ring vibrations
C-O stretch (ether)	~1240	~1240	Diaryl ether linkage

Note: The C=O stretching frequency in tetrahydroochnaflavone is expected to be at a higher wavenumber compared to ochnaflavone due to the loss of conjugation with the C2-C3 double bond.

Table 3: ^1H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Proton	Ochnaflavone (in DMSO-d ₆)	Tetrahydroochnaflavone (in DMSO-d ₆)
H-3, H-3"	~6.9	~5.5 (dd), ~3.0 (m)
H-6, H-8	~6.2, ~6.5	~6.0, ~6.1
H-6", H-8"	~6.3, ~6.6	~6.1, ~6.2
Aromatic H	6.8 - 8.1	6.7 - 7.9

Note: The most significant change is observed for the C2 and C3 protons. In ochnaflavone, the H-3 and H-3" protons are olefinic, whereas in the tetrahydro derivatives, they become part of an ABC spin system with characteristic doublet of doublets and multiplet signals at higher field (lower ppm).

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Carbon	Ochnaflavone (in DMSO-d ₆)	Tetrahydroochnaflavone (in DMSO-d ₆)
C-2, C-2"	~164	~79
C-3, C-3"	~103	~43
C-4, C-4"	~182	~196
Aromatic C	95 - 165	95 - 165

Note: The saturation of the C2-C3 double bond leads to a dramatic upfield shift for C-2 and C-3. The C-4 carbonyl carbon experiences a downfield shift in the tetrahydro derivative due to the loss of conjugation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

UV-Visible Spectroscopy

- **Sample Preparation:** A dilute solution of the compound (ochnaflavone or its tetrahydro derivative) is prepared in a UV-transparent solvent, typically methanol or ethanol, to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used. The instrument is first zeroed with a cuvette containing the pure solvent (blank).
- **Data Acquisition:** The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm. The wavelengths of maximum absorbance (λ_{max}) are then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle (approximately 1 mg of sample to 100 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment is recorded.
- **Data Acquisition:** The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

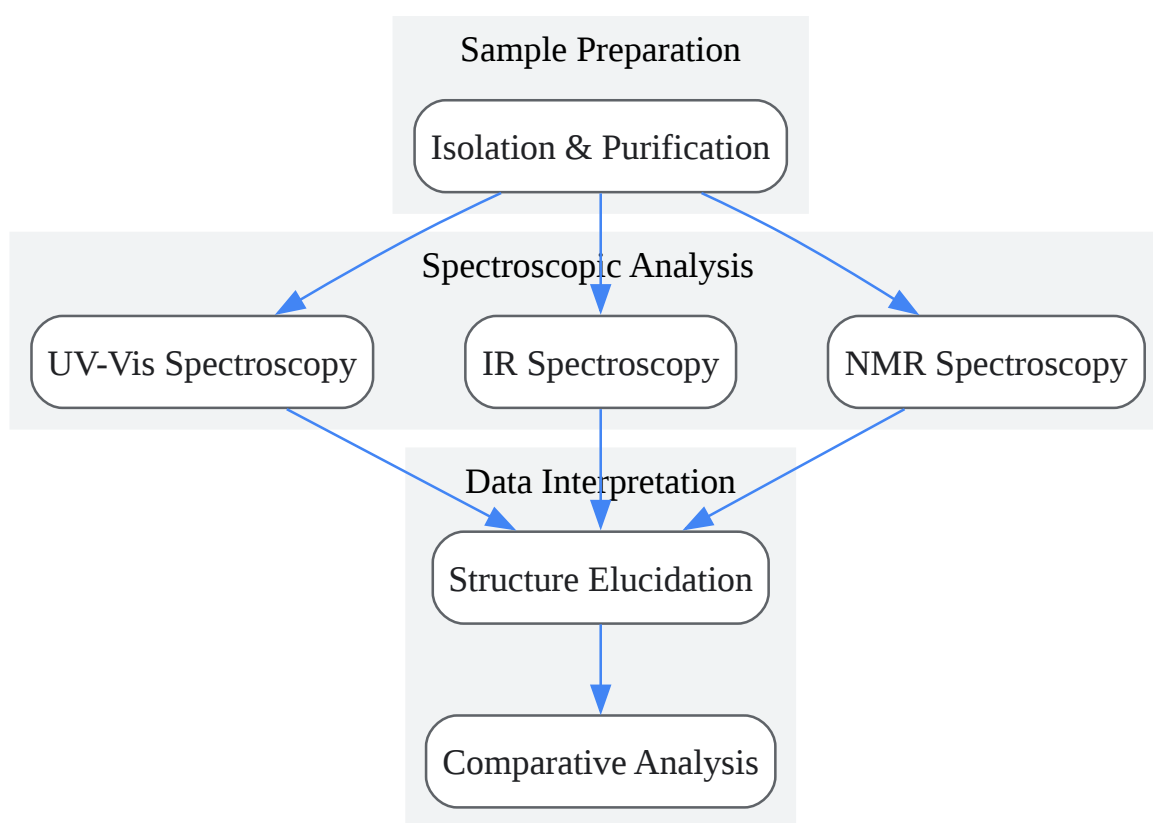
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Methanol- d_4) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H NMR) is used. The instrument is tuned to the appropriate nucleus (^1H or ^{13}C) and the magnetic field is shimmed to homogeneity.
- **Data Acquisition:**

- ^1H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Chemical shifts are reported in ppm relative to TMS.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and characterization of these compounds is outlined below.



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